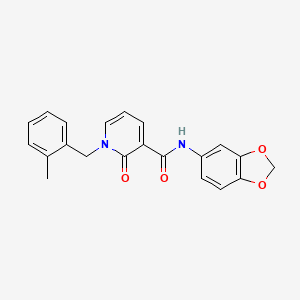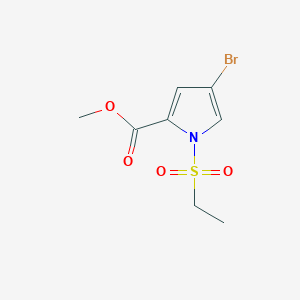
methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrole ring, followed by the introduction of the various substituents. The bromine atom could be introduced through a halogenation reaction, the ethylsulfonyl group through a sulfonylation reaction, and the carboxylate ester group through an esterification reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole ring, with the various substituents attached at the specified positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The compound could participate in various chemical reactions. The bromine atom could be replaced in a nucleophilic substitution reaction. The ethylsulfonyl group could be involved in sulfonylation reactions. The carboxylate ester group could undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate in the synthesis of complex heterocyclic compounds. For instance, it has been utilized in the synthesis of ethyl 5-aryl-1H-pyrrole-2-carboxylates, showcasing its role in forming pyrrole-based heterocycles through reactions with azomethinylides generated in situ (Petrov, Kalyazin, & Somov, 2021). Additionally, it has been involved in the creation of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, illustrating its adaptability in nucleophilic substitution reactions for constructing triazole rings (Pokhodylo & Obushak, 2019).
Radical Cyclization Reactions
This compound also finds applications in radical cyclization reactions, contributing to the synthesis of tri- and tetra-cyclic heterocycles. Such applications are vital in medicinal chemistry for the development of potential therapeutic agents. A study highlighted its use in alkylating azoles, leading to the synthesis of new 6-membered rings attached to azoles, demonstrating the compound's utility in expanding the structural diversity of heterocyclic compounds (Allin et al., 2005).
Catalytic Applications
Moreover, methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate has been implicated in catalysis, serving as a precursor in the synthesis of polyhydroquinoline derivatives. This illustrates its role in facilitating one-pot condensation reactions, which are pivotal in streamlining synthetic routes and enhancing the efficiency of chemical synthesis (Khaligh, 2014).
Photocatalyzed Reactions
Its utility extends to photocatalyzed reactions as well, where it has been used to generate (phenylsulfonyl)methylated compounds through radical (phenylsulfonyl)methylation of electron-rich heteroarenes. This application underscores the compound's versatility in enabling reactions under mild conditions, which is beneficial for the synthesis of compounds with potential pharmaceutical applications (Liu & Li, 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-bromo-1-ethylsulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO4S/c1-3-15(12,13)10-5-6(9)4-7(10)8(11)14-2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTUTUWGKIZVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C=C(C=C1C(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-bromo-1-(ethylsulfonyl)-1H-pyrrole-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

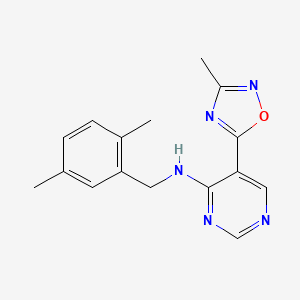
![tert-butyl N-[(1R,2R,3S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane]-3-yl]carbamate](/img/structure/B2690229.png)
![N-methyl-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2690230.png)
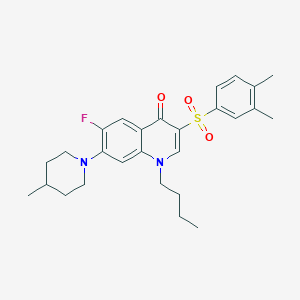
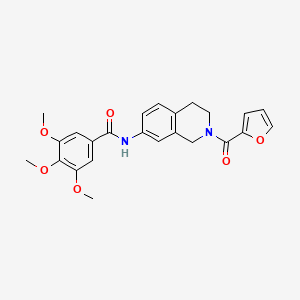
![(Z)-methyl 2-(6-acetamido-2-((2-phenoxyacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2690233.png)
![N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2690234.png)
![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2690235.png)

![2-(4-methoxyphenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2690238.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
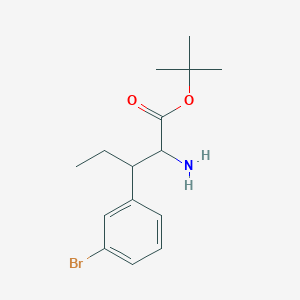
![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)
